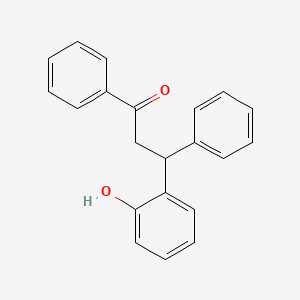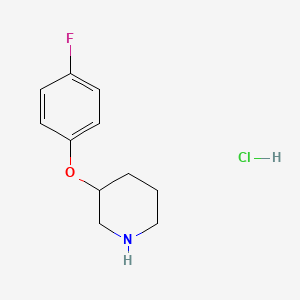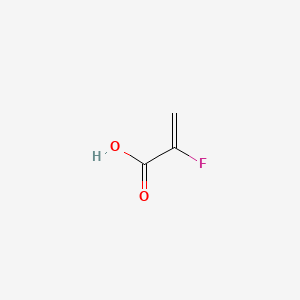
3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one
Übersicht
Beschreibung
3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a hydroxyphenyl group and two phenyl groups attached to a propanone backbone
Wirkmechanismus
Target of Action
Similar compounds such as trans-2-hydroxycinnamic acid have been found to interact withMajor NAD (P)H-flavin oxidoreductase . This enzyme plays a crucial role in various biological redox reactions.
Mode of Action
It can be inferred that the compound’s interaction with its targets could lead to changes in the redox state of the cell, given the role of its potential target, major nad (p)h-flavin oxidoreductase .
Biochemical Pathways
It is known that similar compounds can be metabolized by human, bacterial, and fungal xenobiotic metabolites . This suggests that the compound could potentially affect various metabolic pathways in these organisms.
Pharmacokinetics
Similar compounds like trans-2-hydroxycinnamic acid have been found to be metabolized by human, bacterial, and fungal xenobiotic metabolites . This suggests that the compound could potentially be absorbed and metabolized in a similar manner.
Result of Action
Based on the potential target of action, it can be inferred that the compound might influence the redox state of the cell .
Action Environment
It is known that environmental factors such as temperature, ph, and presence of other compounds can affect the stability and efficacy of similar compounds .
Biochemische Analyse
Biochemical Properties
It is known that similar phenolic compounds can participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been shown to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Related compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds have been shown to interact with various enzymes and cofactors, and to influence metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have been shown to interact with various transporters or binding proteins, and to influence their localization or accumulation .
Subcellular Localization
Related compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one can be achieved through several methods. One common approach involves the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the condensation reaction. Additionally, continuous flow reactors may be used to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 3-(2-Oxophenyl)-1,3-diphenylpropan-1-one.
Reduction: 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-ol.
Substitution: 3-(2-Nitrophenyl)-1,3-diphenylpropan-1-one (nitration product).
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is also used in the development of new pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer agents. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other materials. Its unique chemical properties make it valuable in material science.
Vergleich Mit ähnlichen Verbindungen
3-(4-Hydroxyphenyl)-1,3-diphenylpropan-1-one: Similar structure but with the hydroxy group in the para position.
3-(2-Methoxyphenyl)-1,3-diphenylpropan-1-one: Similar structure but with a methoxy group instead of a hydroxy group.
3-(2-Hydroxyphenyl)-1,3-diphenylpropan-2-one: Similar structure but with the carbonyl group at a different position.
Uniqueness: 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one is unique due to the specific positioning of the hydroxy group, which influences its reactivity and interaction with other molecules. This positioning allows for distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O2/c22-20-14-8-7-13-18(20)19(16-9-3-1-4-10-16)15-21(23)17-11-5-2-6-12-17/h1-14,19,22H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSAPBMBVZHFQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257776 | |
| Record name | 3-(2-Hydroxyphenyl)-1,3-diphenyl-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4376-83-4 | |
| Record name | 3-(2-Hydroxyphenyl)-1,3-diphenyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4376-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Hydroxyphenyl)-1,3-diphenyl-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B3021397.png)










![3-[5-(2-fluorophenyl)-2-furyl]propanoic Acid](/img/structure/B3021416.png)
![3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B3021417.png)
